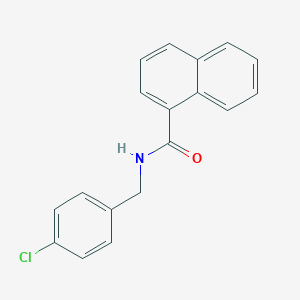
N-(4-chlorobenzyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-1-naphthamide, also known as NCN, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol. NCN is a derivative of naphthalene and has a molecular weight of 295.8 g/mol. In
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-1-naphthamide has been widely used in scientific research as a fluorescent probe for detecting metal ions such as copper, zinc, and iron. It has also been used as a fluorescent probe for detecting protein conformational changes. N-(4-chlorobenzyl)-1-naphthamide has been shown to bind to proteins such as bovine serum albumin and lysozyme, and its fluorescence intensity changes upon binding. This property makes N-(4-chlorobenzyl)-1-naphthamide a valuable tool for studying protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)-1-naphthamide involves the formation of a complex with metal ions or proteins. Upon binding, the fluorescence intensity of N-(4-chlorobenzyl)-1-naphthamide changes, allowing for detection and quantification. The exact mechanism of fluorescence quenching or enhancement is still under investigation.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-1-naphthamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to human cells at concentrations up to 100 µM. N-(4-chlorobenzyl)-1-naphthamide has also been shown to cross the blood-brain barrier, making it a potential tool for studying brain function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chlorobenzyl)-1-naphthamide as a fluorescent probe is its high sensitivity and selectivity for metal ions and proteins. N-(4-chlorobenzyl)-1-naphthamide is also easy to synthesize and purify. However, one limitation of using N-(4-chlorobenzyl)-1-naphthamide is its limited solubility in aqueous solutions, which can make it difficult to use in biological assays. N-(4-chlorobenzyl)-1-naphthamide also has a short fluorescence lifetime, which can limit its use in time-resolved experiments.
Direcciones Futuras
For N-(4-chlorobenzyl)-1-naphthamide research include the development of new derivatives with improved solubility and fluorescence properties. N-(4-chlorobenzyl)-1-naphthamide could also be used as a tool for studying protein-protein interactions and protein folding. Additionally, N-(4-chlorobenzyl)-1-naphthamide could be used in vivo to study metal ion and protein distribution in living organisms.
Conclusion
In conclusion, N-(4-chlorobenzyl)-1-naphthamide is a valuable tool for scientific research. Its fluorescent properties make it useful for detecting metal ions and proteins, and its potential for crossing the blood-brain barrier makes it a promising tool for studying brain function. While N-(4-chlorobenzyl)-1-naphthamide has limitations, such as limited solubility and short fluorescence lifetime, its advantages outweigh its limitations, making it a valuable tool for scientific research.
Métodos De Síntesis
The synthesis of N-(4-chlorobenzyl)-1-naphthamide involves the reaction of 1-naphthylamine with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide. The crude product is then purified by recrystallization to obtain pure N-(4-chlorobenzyl)-1-naphthamide.
Propiedades
Nombre del producto |
N-(4-chlorobenzyl)-1-naphthamide |
|---|---|
Fórmula molecular |
C18H14ClNO |
Peso molecular |
295.8 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)methyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H14ClNO/c19-15-10-8-13(9-11-15)12-20-18(21)17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2,(H,20,21) |
Clave InChI |
JTOKHCCLFPKMFM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239863.png)

![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239867.png)